molecular formula C20H22ClN3 B11517500 4-[(E)-{[1-(5-chloro-1H-indol-3-yl)propan-2-yl]imino}methyl]-N,N-dimethylaniline

4-[(E)-{[1-(5-chloro-1H-indol-3-yl)propan-2-yl]imino}methyl]-N,N-dimethylaniline

Cat. No.: B11517500
M. Wt: 339.9 g/mol
InChI Key: OLMYSIMMFFTHPX-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine is a complex organic compound that features an indole ring substituted with a chlorine atom and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated indole undergoes alkylation with an appropriate alkyl halide in the presence of a base like potassium carbonate.

    Schiff Base Formation: Finally, the alkylated indole reacts with 4-(dimethylamino)benzaldehyde under acidic conditions to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, converting the Schiff base to an amine.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Secondary amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Material Science: The compound’s unique electronic properties make it a candidate for organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in research to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine is unique due to its combination of an indole ring with a Schiff base structure, providing distinct electronic and steric properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H22ClN3

Molecular Weight

339.9 g/mol

IUPAC Name

4-[1-(5-chloro-1H-indol-3-yl)propan-2-yliminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C20H22ClN3/c1-14(22-12-15-4-7-18(8-5-15)24(2)3)10-16-13-23-20-9-6-17(21)11-19(16)20/h4-9,11-14,23H,10H2,1-3H3

InChI Key

OLMYSIMMFFTHPX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)Cl)N=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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